anchinopeptolide D
Description
Structure
2D Structure
Properties
Molecular Formula |
C32H42N10O8 |
|---|---|
Molecular Weight |
694.7 g/mol |
IUPAC Name |
(2S,3R,4S)-3-[2-(diaminomethylideneamino)ethyl]-4-[3-(diaminomethylideneamino)propyl]-2,4-dihydroxy-N,1-bis[2-[[(E)-2-(4-hydroxyphenyl)ethenyl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H42N10O8/c33-29(34)39-14-1-13-31(49)24(12-17-40-30(35)36)32(50,27(47)41-18-25(45)37-15-10-20-2-6-22(43)7-3-20)42(28(31)48)19-26(46)38-16-11-21-4-8-23(44)9-5-21/h2-11,15-16,24,43-44,49-50H,1,12-14,17-19H2,(H,37,45)(H,38,46)(H,41,47)(H4,33,34,39)(H4,35,36,40)/b15-10+,16-11+/t24-,31+,32+/m1/s1 |
InChI Key |
BBMGZUODZUGTGP-YKYMCWODSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/NC(=O)CNC(=O)[C@]2([C@@H]([C@](C(=O)N2CC(=O)N/C=C/C3=CC=C(C=C3)O)(CCCN=C(N)N)O)CCN=C(N)N)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CNC(=O)CNC(=O)C2(C(C(C(=O)N2CC(=O)NC=CC3=CC=C(C=C3)O)(CCCN=C(N)N)O)CCN=C(N)N)O)O |
Synonyms |
anchinopeptolide D |
Origin of Product |
United States |
Research on Discovery, Isolation, and Structural Elucidation of Anchinopeptolide D
Source Organism Identification and Ecological Niche
Anchinopeptolide D is a secondary metabolite produced by the marine sponge Phorbas tenacior. nih.govmdpi.com This sponge, previously known as Anchinoe tenacior, is a member of the family Hymedesmiidae and is commonly found in the Mediterranean Sea. nih.govontosight.ai
Phorbas tenacior is an encrusting sponge, often forming thin, soft plates that can be blue, orange, or yellow. ontosight.aiffessm.frintotheblue.it It typically inhabits rocky substrates, overhangs, and caves in dimly lit environments, a characteristic known as being sciaphilic. ffessm.frintotheblue.it This species thrives at depths of up to 40 meters and often exists in competition with other sponge species. ffessm.fr As a filter-feeder, it plays a role in maintaining water quality by circulating water through its network of pores and channels to obtain food and oxygen. ontosight.aiintotheblue.it The reproductive cycle of Phorbas tenacior occurs in the spring and summer, with a prolonged reproductive period that can extend into the early autumn. nih.gov
| Characteristic | Description |
| Organism | Phorbas tenacior (previously Anchinoe tenacior) |
| Phylum | Porifera |
| Class | Demospongiae |
| Family | Hymedesmiidae |
| Habitat | Mediterranean Sea |
| Ecological Niche | Encrusting sponge on rocky substrates, reefs, and in caves. ontosight.ai It is a sciaphilic species, preferring poorly lit environments. ffessm.fr |
Methodological Approaches for Isolation from Marine Sponge Extracts
The isolation of this compound from the crude extracts of Phorbas tenacior is a meticulous process that relies on a combination of extraction and chromatographic techniques. researchgate.net
Extraction and Chromatographic Purification Strategies
The initial step involves the extraction of the sponge biomass with organic solvents to create a crude extract containing a complex mixture of compounds. Following this, a series of chromatographic purification steps are employed to separate the different components. These strategies are designed to exploit the varying polarities and affinities of the molecules within the extract. While specific details of every step for this compound's isolation are part of broader chemical investigations of the sponge, the general workflow for isolating marine natural products like anchinopeptolides involves partitioning the crude extract and subjecting the resulting fractions to multiple rounds of chromatography, such as column chromatography and high-performance liquid chromatography (HPLC). These methods gradually enrich the fraction containing the desired compound, leading to its eventual isolation in a pure form.
Micro-scale Isolation Techniques for Limited Sample Availability
The isolation of natural products from marine sponges often deals with the challenge of limited sample availability. The organisms may be rare, or the target compounds may be present in very small quantities. In such cases, micro-scale isolation techniques become crucial. These methods are designed to handle small amounts of material efficiently, minimizing losses during the purification process. Techniques like micro-column chromatography and preparative thin-layer chromatography can be adapted for smaller scales. Furthermore, the high sensitivity of modern analytical instruments, particularly in mass spectrometry and NMR, allows for the characterization of compounds even when only microgram quantities are isolated.
Advanced Spectroscopic and Analytical Techniques in Structural Elucidation Research
Determining the intricate three-dimensional structure of a novel natural product like this compound requires the application of sophisticated spectroscopic and analytical methods. researchgate.net
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Configuration Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. nih.govjchps.com It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule. jchps.com For complex structures like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized. ipb.pt
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity of atoms, revealing which atoms are bonded to each other. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are critical for determining the relative stereochemistry of the molecule by identifying protons that are close to each other in space, even if they are not directly bonded. researchgate.net The analysis of these combined NMR data allowed researchers to piece together the complex framework of this compound and its congeners. researchgate.netmatilda.science
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. broadinstitute.org For the structural elucidation of this compound, mass spectrometry provides two crucial pieces of information. First, high-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the compound, which in turn allows for the calculation of its elemental formula. broadinstitute.org Second, tandem mass spectrometry (MS/MS) experiments are performed. In these experiments, the isolated molecule is fragmented, and the masses of the resulting fragments are measured. This fragmentation pattern provides valuable clues about the different structural components of the molecule and how they are connected. broadinstitute.org The data obtained from mass spectrometry are complementary to the information from NMR spectroscopy, and together they provide the evidence needed to confidently assign the structure of a new compound.
Chiroptical Methods for Absolute Configuration Assignment
The determination of the absolute configuration of complex chiral molecules such as this compound is a critical aspect of their structural elucidation. Chiroptical spectroscopy methods are powerful, non-empirical tools for this purpose, providing information on the three-dimensional arrangement of atoms in a molecule by measuring its differential interaction with polarized light. nih.govnih.gov These techniques are particularly valuable for natural products that may be available in only small quantities or in non-crystalline forms, precluding analysis by X-ray crystallography. nih.gov
The primary chiroptical methods used for assigning absolute configuration include Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD). mdpi.com
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption between left and right circularly polarized light in the UV-Vis region. libretexts.org The resulting spectrum is highly sensitive to the stereochemistry of the molecule, particularly the spatial arrangement of its chromophores. nih.gov For complex molecules like cyclic peptides, the absolute configuration can be determined by comparing the experimental ECD spectrum with spectra computed using quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.govresearchgate.net A good correlation between the experimental and a calculated spectrum for a specific stereoisomer allows for an unambiguous assignment of its absolute configuration. researchgate.net
Vibrational Circular Dichroism (VCD): VCD is the extension of circular dichroism into the infrared region, measuring the differential absorption of left and right circularly polarized IR radiation during vibrational transitions. bruker.com VCD provides a wealth of structural information due to the numerous vibrational bands in a molecule's IR spectrum. nih.gov Similar to ECD, the assignment of absolute configuration using VCD involves comparing the experimental spectrum to quantum-chemically calculated spectra for possible stereoisomers. researchgate.netuit.no VCD has emerged as a reliable and powerful tool for the conformational and configurational analysis of natural products, even for those that lack a strong UV-Vis chromophore. nih.govuit.no However, the complexity and conformational flexibility of cyclic peptides can pose a challenge; studies have shown that VCD can unambiguously assign the absolute configuration of cyclic peptides with up to two chiral centers, but may be less definitive for those with three or more. uit.nodntb.gov.uarsc.org
While these modern chiroptical methods coupled with computational analysis represent the current gold standard for assigning absolute configuration, the initial structural elucidation of anchinopeptolides in the early 1990s may have also relied on classical chemical methods, such as degradation to chiral constituents (e.g., amino acids) and comparison with authentic standards. The specific chiroptical data from the original assignment of this compound are not extensively detailed in contemporary literature.
Characterization of Congeneric Anchinopeptolides (A, B, C, E) and Related Structures
This compound is a member of a series of related dimeric peptide alkaloids isolated from the Mediterranean marine sponge Phorbas tenacior (formerly known as Anchinoe tenacior). nih.govencyclopedia.pubrsc.org These natural products are biosynthetically proposed to originate from the dimerization of modified tripeptide units. nih.govrsc.org Following the initial discovery of anchinopeptolide A, several congeners, including anchinopeptolides B, C, D, and later E, were isolated and characterized. matilda.scienceresearchgate.netmdpi.com
The core structures of these compounds are similar, with variations typically found in the amino acid residues. The structures of anchinopeptolides B, C, and D are distinguished by the substitution patterns at two specific positions, designated as R¹ and R², which correspond to different amino acid precursors (alanine or glycine). wiley-vch.de
| Compound | R¹ | R² | Molecular Formula |
| Anchinopeptolide B | Me | H | C₄₉H₆₄N₁₀O₁₀ |
| Anchinopeptolide C | H | Me | C₄₉H₆₄N₁₀O₁₀ |
| This compound | H | H | C₄₈H₆₂N₁₀O₁₀ |
This table details the structural variations among anchinopeptolides B, C, and D. wiley-vch.de
Anchinopeptolide A : The first compound of this class to be identified, establishing the novel dimeric peptide alkaloid structure. mdpi.com
Anchinopeptolide B, C, and D : These congeners were isolated together and their structures were elucidated based on spectral evidence. matilda.sciencesemanticscholar.org They differ by the presence of methyl groups, reflecting the incorporation of either alanine (B10760859) (when R = Me) or glycine (B1666218) (when R = H) in their respective tripeptide halves. wiley-vch.de
Anchinopeptolide E : Isolated more recently from Phorbas tenacior, anchinopeptolide E was identified as an epimer of anchinopeptolide C at the C-5' position. matilda.scienceresearchgate.netmdpi.com Its relative configuration was determined through extensive NMR analyses. matilda.scienceresearchgate.net
Cycloanchinopeptolide C : This compound, featuring a cyclobutane (B1203170) ring, was also reported during early investigations. matilda.scienceresearchgate.net However, subsequent research provided strong evidence that it is an artifact of the isolation or storage process. mdpi.comissnpschool.org It was not detected in fresh sponge extracts but was successfully synthesized in the lab via a photoinduced intramolecular [2+2] cycloaddition of anchinopeptolide C, supporting its artefactual origin. matilda.scienceresearchgate.netmdpi.com
Related Structures : The dihydroxybutyrolactam core found in the anchinopeptolides is not unique to this family. An identical core structure is present in the eusynstyelamides, a group of compounds isolated from the ascidian Eusynstyela latericius. acs.orgnih.gov This structural similarity points to potentially related biosynthetic pathways in different marine organisms.
Biosynthetic Pathway Research of Anchinopeptolide D
Proposed Biosynthetic Origins from Amino Acid Precursors
The biosynthesis of anchinopeptolide D is believed to originate from the dimerization of modified tripeptides. researchgate.net These tripeptide monomers are themselves derived from specific amino acid precursors.
Role of Modified Tripeptides (e.g., from arginine, glycine (B1666218), alanine (B10760859), tyrosine)
The structural backbone of anchinopeptolides suggests their formation from the combination of common amino acids. It is proposed that these alkaloids are biosynthetically derived from the dimerization of modified tripeptides. researchgate.net These tripeptides are thought to be composed of arginine, glycine or alanine, and a hydroxystyrylamide moiety, which is likely formed from the amino acid tyrosine. researchgate.netunige.it The variation in the presence of a methyl group on the lateral chains of different anchinopeptolides, such as the distinction between those derived from glycine versus alanine, points to their distinct biosynthetic origins from these specific amino acid building blocks. unige.it
Hypothesized Dimerization Mechanisms (e.g., Aldol (B89426) Dimerization)
The key step in the proposed biosynthesis of this compound is the dimerization of a monomeric, modified α-ketoacid-containing tripeptide. wiley-vch.de This dimerization is thought to occur through an aldol reaction, which facilitates the formation of a crucial carbon-carbon bond. wiley-vch.de Following the initial aldol addition, an intramolecular addition to an amide group is hypothesized to occur, leading to the formation of the characteristic dihydroxybutyrolactam core of this compound. wiley-vch.denih.gov This proposed mechanism is supported by biomimetic synthesis studies where an α-keto amide underwent aldol dimerization and subsequent hemiaminal formation to yield a protected form of this compound. researchgate.netacs.orgnih.gov
The general process of dimerization involves the combination of two molecules to form a single product, a dimer. numberanalytics.com This can occur between identical molecules (homodimerization) or different molecules (heterodimerization). numberanalytics.com The mechanism of dimerization can be complex, often involving an initial encounter complex, followed by bond formation to create the dimer, and finally stabilization of the resulting structure. numberanalytics.complos.org In the context of this compound, the dimerization appears to be a homodimerization of a modified tripeptide.
Enzymatic Components and Mechanistic Steps in Putative Biosynthesis
While the precise enzymatic machinery involved in the biosynthesis of this compound has not been fully elucidated, the complexity of the molecule suggests the involvement of specific enzymes. The formation of the peptide bonds within the tripeptide monomers likely involves nonribosomal peptide synthetases (NRPSs). nih.gov These large, modular enzymes are known to be responsible for the synthesis of many bioactive peptide metabolites from simple amino acid and carboxylic acid building blocks. nih.gov
The subsequent dimerization and cyclization steps may also be enzyme-mediated. Enzymes such as oxidosqualene cyclases, which catalyze complex cyclization reactions in the biosynthesis of triterpenoids, provide a precedent for such enzymatic control. mdpi.com Furthermore, the involvement of cytochrome P450 enzymes, known for their diverse catalytic activities including oxidation and hydroxylation, cannot be ruled out, especially in the modification of the amino acid side chains. researchgate.net The biosynthesis of D-amino acids, which are components of some natural products, is known to be catalyzed by racemase enzymes. nih.govnih.gov While there is no direct evidence for D-amino acids in this compound, the potential for enzymatic stereochemical control is a key aspect of natural product biosynthesis.
Biomimetic Synthetic Approaches as Biosynthetic Probes
Biomimetic synthesis, which mimics proposed biosynthetic pathways, has been a valuable tool for investigating the formation of this compound. The Snider group successfully accomplished the total synthesis of (±)-anchinopeptolide D, with the key step being an aldol dimerization of a protected, modified tripeptide containing an α-ketoacid. wiley-vch.deresearchgate.net This reaction, followed by hemiaminal formation, provided the core structure of this compound, lending strong support to the hypothesized biosynthetic pathway. researchgate.netacs.orgnih.gov
In these biomimetic studies, treatment of the α-keto amide precursor with a base like potassium hydroxide (B78521) initiated the aldol dimerization. wiley-vch.denih.gov This approach not only confirmed the feasibility of the proposed dimerization but also allowed for the isolation and characterization of different stereoisomers, providing insights into the stereochemical course of the reaction. wiley-vch.de The successful synthesis of the natural product through a route that mirrors the proposed biosynthesis serves as strong evidence for the validity of the hypothesized pathway.
Investigation into Artefactual Formation of Related Compounds (e.g., Cycloanchinopeptolide C and D)
During the initial isolation of anchinopeptolides from Phorbas tenacior, a related compound, cycloanchinopeptolide C, was also identified. matilda.scienceacs.org It was proposed that this cyclobutane-containing derivative was formed via an intramolecular [2+2] cycloaddition from anchinopeptolide C. researchgate.net However, later studies provided convincing evidence that cycloanchinopeptolide C is likely an artifact formed during the isolation process. matilda.sciencemdpi.comnih.gov Specifically, it was demonstrated that cycloanchinopeptolide C could be synthesized from anchinopeptolide C through a photoinduced intramolecular [2+2] cycloaddition. researchgate.netmatilda.science The fact that it was not detected in fresh sponge extracts further supports its artefactual origin. researchgate.netmatilda.science
In contrast, cyclothis compound was successfully synthesized via an unprecedented head-to-head photodimerization of the two hydroxystyrylamide side chains of this compound. researchgate.netacs.orgnih.gov This reaction was facilitated by using the hydrophobic effect in water to bring the side chains into close proximity, allowing the [2+2] cycloaddition to occur. researchgate.netacs.orgnih.gov These findings highlight the importance of carefully considering the possibility of artefactual formation during the isolation and characterization of natural products.
Synthetic Organic Chemistry Research of Anchinopeptolide D
Total Synthesis Strategies for (±)-Anchinopeptolide D
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inyoutube.comjournalspress.com For anchinopeptolide D, the key retrosynthetic disconnection involves breaking the molecule down into two identical tripeptide precursor units. This strategy is based on a proposed biosynthetic pathway where the natural product is formed through a dimerization process. wiley-vch.de
The central feature of the retrosynthesis is the recognition that the dihydroxybutyrolactam core can be formed from the dimerization of a linear α-keto amide precursor. This leads to the primary disconnection of the C4-C1' bond and the hemiaminal linkage, tracing the complex scaffold back to a protected, modified tripeptide. acs.orgwiley-vch.de This precursor, an α-keto amide, is in turn built from three key fragments. acs.orgnih.gov
Key Disconnections for this compound:
Dimerization & Hemiaminal Formation: The core dihydroxybutyrolactam ring is disconnected to reveal two molecules of a linear α-keto amide precursor.
Amide Bonds: The linear tripeptide is further disconnected at its two amide bonds, leading to the constituent amino acid and amine fragments.
The cornerstone of the total synthesis of (±)-anchinopeptolide D is a biomimetic cascade reaction involving an aldol (B89426) dimerization and subsequent intramolecular hemiaminal formation. acs.orgnih.govresearchgate.net This key transformation assembles the characteristic dihydroxybutyrolactam core of the molecule from a linear α-keto amide precursor (α-keto amide 26 ). acs.org
The process is initiated by treating the α-keto amide with a base, such as sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) or potassium hydroxide (B78521) (KOH) in methanol (B129727) (MeOH). acs.orgwiley-vch.de This promotes an aldol reaction where one molecule of the α-keto amide acts as the enolate nucleophile, attacking the α-keto group of a second molecule. This step forges the crucial carbon-carbon bond. wiley-vch.denih.gov
Following the aldol addition, the newly formed aldol adduct undergoes a spontaneous intramolecular cyclization. The amide nitrogen atom attacks the remaining ketone carbonyl group, leading to the formation of a stable five-membered 5-hydroxypyrrolidinone ring, also known as a hemiaminal. acs.orgnih.gov This sequence efficiently constructs the complex dimeric structure of protected this compound (27 ) from the monomeric precursor. acs.orgresearchgate.net Under kinetically controlled conditions using NaH in THF, the desired diastereomer is formed preferentially. acs.orgacs.org
The synthesis of the linear α-keto amide precursor for this compound began with three primary starting materials: octopamine (B1677172) hydrochloride, N-(Boc)glycine, and 5-amino-2-hydroxypentanoic acid. acs.orgnih.govacs.org These components were selected to build the three distinct parts of the tripeptide chain.
The synthesis commenced by coupling N-(Boc)glycine (16 ) with the amine derived from octopamine hydrochloride (17 ). acs.orgnih.gov The third component, a protected form of 5-amino-2-hydroxypentanoic acid (22 ), which contains the guanidine (B92328) precursor, was then coupled to the N-terminus of the glycine (B1666218) unit. acs.orgnih.gov The final step in assembling the linear precursor involved the oxidation of the α-hydroxy amide to the crucial α-keto amide (26 ), setting the stage for the key dimerization reaction. acs.orgnih.gov The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amine functionalities during the coupling reactions and is removed in the final step of the synthesis. acs.orgjove.com
| Starting Material | Role in Synthesis |
| Octopamine hydrochloride | Provides the hydroxystyrylamide side chain. |
| N-(Boc)glycine | Forms the central glycine unit of the tripeptide. |
| 5-Amino-2-hydroxypentanoic acid | Serves as the precursor to the N-terminal amino acid containing the guanidine side chain. |
Stereochemical control is a critical aspect of synthesizing complex molecules like this compound, which contains multiple chiral centers. In the total synthesis of (±)-anchinopeptolide D, the key challenge for stereocontrol arises during the aldol dimerization and hemiaminal formation step, which creates several new stereocenters. acs.org
The reaction conditions significantly influence the diastereoselectivity of this key step. When the dimerization of the α-keto amide precursor is performed with sodium hydride (NaH) in THF, the reaction proceeds under kinetic control, primarily affording one diastereomer, the protected this compound (27 ). acs.orgacs.org However, when the reaction is carried out with potassium hydroxide in basic methanol, equilibration of the hemiaminal center occurs, leading to a mixture of diastereomers. acs.orgwiley-vch.de The major product under these conditions can be converted back to the kinetically favored product by treatment with NaH in THF. acs.org
The relative stereochemistry of the final product was confirmed through Nuclear Overhauser Effect (NOE) studies, which matched the data reported for the natural product. acs.org These studies confirmed that the two hydroxyl groups and the guanidinoethyl side chain are positioned on the same face of the pyrrolidinone ring (cis configuration). acs.org
Starting Material Selection and Derivatization (e.g., octopamine hydrochloride, N-(Boc)glycine)
Synthetic Methodologies for this compound Analogues and Derivatives
The development of synthetic routes to natural products often facilitates the creation of analogues and derivatives for further investigation. These structural variants can provide insights into structure-activity relationships and lead to compounds with improved properties.
The synthetic strategy established for this compound is adaptable for creating structural analogues. By modifying the initial building blocks, derivatives with variations in different parts of the molecule can be synthesized. For instance, a divergent approach has been utilized to create derivatives of the related natural product, gombamide A, by modifying the 4-hydroxystyrylamide portion of the molecule. researchgate.net This highlights how the modular nature of the synthesis allows for the introduction of diverse functionalities.
The synthesis of simplified analogues can also be a valuable strategy. By creating less complex versions of the natural product, key structural features required for biological activity can be identified. researchgate.net For example, research into related compounds has involved creating analogues that replace specific amino acid residues to probe their importance. researchgate.net Such approaches, focused on creating libraries of related compounds, are crucial for exploring the chemical space around a natural product scaffold. mdpi.com
Elaboration of Functional Groups and Core Modifications
The total synthesis of this compound has enabled further research into the modification of its complex architecture. These modifications are crucial for exploring the chemical space around the natural product and for potential structure-activity relationship (SAR) studies. Key elaborations have focused on stereochemical modifications and the formation of new cyclic structures.
A primary modification involves the stereochemistry at the C-5 and C-5' hemiaminal centers. During the biomimetic synthesis developed by Snider's group, the aldol dimerization of the α-keto amide precursor leads to a mixture of diastereomers. acs.org The kinetically controlled reaction using NaH in THF primarily yields the desired protected this compound. acs.orgnih.gov However, treatment with a base like potassium hydroxide in methanol leads to equilibration at the hemiaminal center, affording a mixture that includes the C-5 epimer, epi-anchinopeptolide D. acs.orgwiley-vch.de This epimer represents a core modification where the spatial orientation of a key hydroxyl group is inverted. The diastereomers can be separated, and their stereochemistries have been confirmed through NOE studies. acs.org
A more profound core modification is the transformation of this compound into cyclothis compound. nih.gov This transformation is a unique example of a head-to-head [2+2] photodimerization. nih.govacs.org By irradiating an aqueous solution of this compound, the two p-hydroxystyrylamide side chains are brought into close proximity due to the hydrophobic effect, facilitating an intramolecular cycloaddition to form a cyclobutane (B1203170) ring. nih.gov This reaction is remarkable because it proceeds faster than the typical trans-cis isomerization of the double bonds, leading to the formation of the tricyclic cyclothis compound core. nih.gov
The table below summarizes the key modifications of the this compound scaffold.
| Original Compound | Modified Compound | Modification Type | Key Reagents/Conditions | Reference(s) |
| Protected this compound | Protected epi-Anchinopeptolide D | Core Stereochemical Inversion (Epimerization) | Basic MeOH | acs.orgwiley-vch.de |
| This compound | Cyclothis compound | Core Modification (Cycloaddition) | Photochemical irradiation in water | nih.govacs.org |
| Boc-protected Precursors | This compound | Functional Group Elaboration (Deprotection) | 1:1 TFA/CH₂Cl₂ | acs.org |
Convergent and Divergent Synthetic Approaches
The first and most prominent total synthesis of (±)-anchinopeptolide D, accomplished by Snider and Song, follows a highly convergent and biomimetic strategy. acs.orgnih.gov A convergent synthesis involves the independent synthesis of major fragments of the target molecule, which are then coupled together in the later stages. This approach is generally more efficient for complex molecules than a linear synthesis where the molecule is built step-by-step in one long sequence.
The synthesis begins with the preparation of three key building blocks:
Octopamine hydrochloride
N-(Boc)glycine
A 5-amino-2-hydroxypentanoic acid derivative acs.orgnih.gov
These fragments are coupled to form a protected, modified linear tripeptide. This tripeptide is then oxidized to create the crucial α-keto amide precursor. acs.orgacs.org The key convergent step is the biomimetic aldol dimerization of this α-keto amide. wiley-vch.de In this reaction, two molecules of the precursor unite to form the dimeric carbon skeleton of this compound, simultaneously creating the central C-C bond and setting the stage for the hemiaminal ring closure. acs.org This dimerization elegantly and efficiently assembles the complex core of the natural product from two identical halves.
The table below outlines the key fragments in this convergent approach.
| Fragment | Role in Synthesis | Reference(s) |
| Octopamine hydrochloride | Forms the p-hydroxystyrylamide side chain | acs.orgnih.gov |
| N-(Boc)glycine | Forms the central glycine unit of the peptide backbone | acs.orgnih.gov |
| 5-amino-2-hydroxypentanoic acid | Forms the N-terminal portion leading to the α-keto amide and hemiaminal | acs.orgnih.gov |
| α-keto amide precursor | The monomeric unit for the key convergent aldol dimerization | acs.orgnih.govacs.org |
Structure Activity Relationship Sar Studies of Anchinopeptolide D
Fundamental Principles of Structure-Activity Relationship Research
Structure-activity relationship (SAR) research is a cornerstone of medicinal chemistry that investigates the link between the chemical structure of a molecule and its biological activity. wikipedia.orgresearchgate.net The fundamental principle of SAR is that the biological activity of a compound is directly related to its chemical structure. By systematically modifying the structure of a lead compound, researchers can determine which functional groups and structural features are essential for its activity (the pharmacophore) and which can be altered to enhance potency, selectivity, or pharmacokinetic properties. wikipedia.orgmonash.edu This iterative process of synthesis and biological testing allows for the rational design of more effective and safer drugs. wikipedia.org
Experimental Methodologies for SAR Elucidation
The elucidation of the structure-activity relationships of anchinopeptolide D and its analogs involves a combination of synthetic chemistry and biological evaluation. The total synthesis of this compound and its derivatives is a key experimental methodology. acs.orgacs.org For instance, the first total synthesis of (±)-anchinopeptolide D was achieved in seven steps, with a key aldol (B89426) dimerization and hemiaminal formation step. acs.org
Once synthesized, the biological activity of these compounds is assessed through various assays. For example, this compound has been evaluated for its ability to displace specific ligands from biochemical receptors, such as the somatostatin (B550006) receptor. mdpi.comnih.gov In one study, it showed 77% displacement at a concentration of 5 µg/mL. mdpi.comnih.gov Comparative studies of different analogs, such as those with modified amino acid sequences or altered stereochemistry, provide direct insights into the structural requirements for activity. wiley-vch.de Spectroscopic techniques, particularly NMR, are crucial for confirming the structures of the synthesized analogs. researchgate.netresearchgate.net
Analysis of Structural Motifs and Their Influence on Biological Activities
The unique dimeric structure of this compound, featuring a central pyrrolidinone core, provides a rich scaffold for SAR studies. researchgate.netacs.org The biological activity is thought to arise from the specific arrangement of its constituent modified tripeptides. acs.org
Impact of Pyrrolidinone Core Modifications
The central pyrrolidinone ring is a critical feature of the anchinopeptolide family. acs.org These compounds are thought to be formed through the dimerization of two modified tripeptide halves. acs.org The relative configuration of the atoms around this pyrrolidinone ring is believed to be crucial for its biological activity. acs.org Studies on related compounds, the eusynstyelamides, which also possess a pyrrolidinone core, have shown that stereochemical differences at the asymmetric centers of this core lead to different biological activities. acs.org While specific SAR studies detailing modifications solely within the pyrrolidinone core of this compound are not extensively documented in the provided results, the biosynthesis and synthesis of related compounds suggest that the integrity and stereochemistry of this core are paramount. wiley-vch.deacs.org For example, the synthesis of epi-anchinopeptolide D, an epimer of this compound, was achieved, allowing for the study of stereochemical impact. wiley-vch.de
Computational and Chemoinformatic Approaches in SAR Analysis
Computational and chemoinformatic approaches are powerful tools for understanding and predicting the structure-activity relationships of complex molecules like this compound. researchgate.netnih.gov These methods, often categorized under Quantitative Structure-Activity Relationship (QSAR), build mathematical models to correlate chemical structures with biological activities. wikipedia.orgresearchgate.net
For complex natural products, computational modeling can help to:
Analyze Conformational Landscapes: Determine the preferred three-dimensional shapes of this compound and its analogs, which is crucial for receptor binding.
Identify Key Pharmacophoric Features: Pinpoint the essential structural motifs responsible for biological activity.
Predict the Activity of Novel Analogs: Guide the synthesis of new derivatives with potentially improved properties. nih.gov
While specific computational studies on this compound were not detailed in the provided search results, the general application of these methods is well-established in drug discovery. nih.govoptibrium.com Techniques like R-group analysis, matched molecular pair analysis, and activity landscape visualization can be applied to a series of anchinopeptolide analogs to extract valuable SAR information. optibrium.com Furthermore, machine learning models can be trained on experimental data to create predictive models for molecular property and activity prediction. chemrxiv.org
Rational Design Principles for Optimizing Specific Biological Activities
The principles of rational design aim to systematically modify a lead compound to enhance its desirable properties while minimizing undesirable ones. monash.edu This process relies heavily on the SAR data obtained from experimental and computational studies. monash.edursc.org
For this compound, rational design strategies could involve:
Systematic Modification of Amino Acid Residues: Replacing the natural amino acids with non-natural ones to probe the effects on potency and selectivity.
Alteration of the Dimeric Linker: Modifying the length and flexibility of the connection between the two monomeric units to optimize the spatial orientation of the pharmacophoric groups.
Introduction of Conformational Constraints: Incorporating cyclic structures or other rigidifying elements to lock the molecule into a bioactive conformation, potentially increasing affinity for its target. acs.org
An example of a related rational design approach is the synthesis of a series of dinitroxide biradicals, where substituents were systematically varied to optimize performance as polarizing agents in DNP NMR experiments. rsc.org This highlights how targeted modifications can lead to improved molecular function. The synthesis and biological evaluation of analogs are central to this process. brandeis.edu
Investigation of Biological Activities and Molecular Mechanisms of Anchinopeptolide D Preclinical Research
Receptor Binding Modulation Research
Anchinopeptolide D has been evaluated for its ability to interact with and modulate the activity of several important receptor systems in the human body. These studies are crucial for understanding its potential pharmacological profile.
Ligand Displacement Studies on Neuropeptide Y Receptors
Neuropeptide Y (NPY) receptors, a family of G protein-coupled receptors, are involved in a wide array of physiological processes. uq.edu.au Research into the interaction of this compound with these receptors has been a key area of investigation. Studies have shown that NPY receptors can modulate the activity of G-protein-activated inwardly rectifying K+ channels and high-voltage-activated Ca2+ channels. nih.gov The NPY receptor family includes several subtypes, such as Y1, Y2, Y4, Y5, and y6, which exhibit varying degrees of amino acid sequence identity across species. uq.edu.au The development of receptor antagonists for NPY has been a significant area of research, with studies focusing on the synthesis of analogs that can displace NPY from its receptors and inhibit its downstream effects, such as the release of intracellular calcium. nih.gov
Interactions with Somatostatin (B550006) Receptors
Somatostatin receptors (SSTRs) are another family of G protein-coupled receptors that bind the endogenous peptides somatostatin-14 and somatostatin-28. guidetopharmacology.org There are five subtypes of SSTRs (SST1-5), each with a distinct tissue distribution and signaling profile. mdpi.comappliedradiology.com These receptors are known to be involved in the regulation of hormone secretion and cell growth. guidetopharmacology.org The binding of ligands to SSTRs is a complex process, and various synthetic analogs have been developed with different affinities for the receptor subtypes. mdpi.comnih.gov
Binding to Human B2 Bradykinin (B550075) Receptors
The bradykinin B2 receptor, a G protein-coupled receptor, is constitutively expressed in numerous tissues and mediates most of the physiological effects of bradykinin. remedypublications.comnih.gov Activation of the B2 receptor is involved in processes such as inflammation, pain, and vasodilation. plos.org Research has focused on developing antagonists for the B2 receptor to counteract these effects. plos.orgcore.ac.uk Studies have shown that bradykinin can enhance the release of norepinephrine (B1679862) from sympathetic nerve endings through B2 receptor activation. nih.gov
Enzyme Inhibition Research
In addition to receptor binding, the inhibitory potential of this compound against specific enzymes has been explored.
Identification and Characterization of Other Target Enzymes
Direct enzymatic targets for this compound are not extensively documented in publicly available research. However, studies on compounds with similar structural motifs provide insights into potential enzyme-inhibiting activities. For instance, eusynstyelamides, which share a related pyrrolidone ring system with the anchinopeptolides, have demonstrated inhibitory activity against neuronal nitric oxide synthase (nNOS) and the C4 plant regulatory enzyme pyruvate (B1213749) phosphate (B84403) dikinase (PPDK). researchgate.net Specifically, eusynstyelamides A-C were found to inhibit nNOS with IC₅₀ values ranging from 4.3 to 41.7 μM. researchgate.net
Furthermore, general screening of secondary metabolites from the Phorbas genus of sponges has identified compounds with isocitrate lyase (ICL) inhibition activities, although the specific activity of this compound was not detailed. mdpi.com These findings suggest that the anchinopeptolide scaffold may have the potential to interact with various enzymes, but specific studies are required to identify and characterize direct enzyme targets for this compound.
Kinetic and Mechanistic Studies of Enzyme Interactions
Detailed kinetic and mechanistic studies elucidating the interaction of this compound with specific enzymes are currently lacking in the scientific literature. Such studies are crucial for understanding the nature of the molecular interaction, whether it be competitive, non-competitive, or another form of inhibition. bioninja.com.aumhmedical.com Determining kinetic parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC₅₀) would be essential for quantifying its potency against any identified enzyme targets. libretexts.org Without confirmed enzyme targets for this compound, no specific kinetic data can be reported. Future research in this area would be necessary to understand its mechanism of action at an enzymatic level. khanacademy.org
Research on Other Cellular and Molecular Targets
While specific enzyme targets remain to be fully elucidated, preclinical research has demonstrated that this compound and its related compounds interact with other significant molecular targets, particularly G-protein coupled receptors. In vitro binding assays revealed that anchinopeptolides B, C, and D can displace specific ligands from their receptors at a concentration of 5 µg/mL. nih.gov
This compound showed notable efficacy in displacing ligands from the somatostatin receptor. mdpi.com The ability to interact with these neuro-receptors suggests a potential role in modulating cellular signaling pathways associated with these targets. nih.gov
Table 1: Receptor Ligand Displacement by this compound
| Target Receptor | Ligand Displacement Activity | Concentration | Reference |
|---|---|---|---|
| Somatostatin Receptor | 77% | 5 µg/mL | mdpi.com |
| Neuropeptide Y Receptor | 57% | 5 µg/mL | nih.gov |
| Human B2 Bradykinin Receptor | 71% | 5 µg/mL | nih.gov |
Preclinical Research Models for Biological Activity Assessment
The evaluation of novel chemical compounds like this compound relies on a tiered system of preclinical research models designed to profile biological activity and assess efficacy. ppm.edu.pl These models are broadly categorized into in vitro and in vivo systems.
In vitro assays are fundamental for the initial screening and characterization of a compound's biological effects at the cellular level. For the anchinopeptolides, including this compound, these have included assays to determine antiprotozoal activity.
Other compounds isolated from the same sponge, Phorbas tenacior, or related species have been profiled using a variety of cancer cell lines, indicating the types of assays that could be employed for this compound. For example, zarzissine, another alkaloid from Phorbas, was tested for cytotoxicity against murine leukemia (P-388), human nasopharyngeal carcinoma (KB), and human lung carcinoma (NSCLC-N6) cell lines. nih.gov Similarly, gukulenins, isolated from Phorbas gukhulensis, were evaluated against a panel of cancer cell lines including leukemia (K562) and ovarian cancer (A2780). nih.gov The receptor binding assays mentioned previously are also a key component of in vitro activity profiling. mdpi.comnih.gov
Following promising in vitro results, in vivo animal models are employed to study a compound's efficacy and its effects within a whole, living organism. ppm.edu.pl While specific in vivo studies for this compound have not been reported in the available literature, the methodologies used for related marine natural products provide a framework for potential future research. Rodent models, such as mice and rats, are commonly used in preclinical trials due to their biological similarities to humans. ppm.edu.pl
For instance, a study on gukulenin A, a compound also isolated from a Phorbas sponge, utilized an ovarian cancer mouse model generated by injecting A2780 cells to investigate its in vivo anticancer activity. nih.gov Such models allow researchers to assess a compound's ability to affect tumor growth or other disease parameters in a complex biological system, which is a critical step before any consideration for further development. ppm.edu.pl
Advanced Analytical and Spectroscopic Research Methodologies for Anchinopeptolide D
Application of Advanced Chromatographic Techniques (e.g., HPLC, LC-MS)
The isolation and purification of anchinopeptolide D from the marine sponge Phorbas tenacior necessitate advanced separation science. mdpi.com High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, valued for its high resolution and applicability to a wide range of compounds that are not limited by volatility or thermal stability. niscpr.res.in In the analysis of complex mixtures from marine extracts, HPLC is frequently coupled with various detectors, with mass spectrometry (MS) being one of the most powerful.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. encyclopedia.pub This synergy is particularly crucial for analyzing complex extracts containing multiple congeners, such as the anchinopeptolides A-D. mdpi.comresearchgate.net Researchers often employ untargeted high-resolution mass spectrometry (HRMS) coupled with liquid chromatography to profile the metabolites present in the sponge extract. researchgate.netresearchgate.net This approach allows for the detection and tentative identification of known and novel compounds based on their accurate mass measurements and fragmentation patterns.
For the anchinopeptolide series, reversed-phase (RP) HPLC is commonly used, where a non-polar stationary phase is used with a polar mobile phase. niscpr.res.in The separation is based on the differential partitioning of the analytes between the two phases. The development of an efficient chromatographic method is critical and can be optimized through systematic approaches to achieve fast and effective separation of the target compounds from the complex matrix. researchgate.net
Table 1: Illustrative HPLC Parameters for Natural Product Analysis This table represents typical conditions and is not specific to a single published method for this compound.
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Column | The stationary phase where separation occurs. | Reversed-Phase C18 (5 µm, 4.6 x 250 mm) mdpi.com |
| Mobile Phase | The solvent that moves the sample through the column. | Gradient of Water (A) and Acetonitrile (B), often with an additive like Formic Acid mdpi.comlenus.ie |
| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 - 1.4 mL/min mdpi.com |
| Detection | The method used to visualize the separated compounds. | UV-Vis (e.g., at 265 nm) mdpi.com or Mass Spectrometry (MS) encyclopedia.pub |
| Ionization (for LC-MS) | Method to generate ions from the analyte molecules. | Electrospray Ionization (ESI) encyclopedia.pub |
High-Resolution Spectroscopic Methods for Mechanistic and Structural Investigations
Once purified, the definitive structure of this compound is determined using high-resolution spectroscopic methods. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose. niscpr.res.inresearchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the parent ion, which is used to determine the molecular formula of the compound. researchgate.net Tandem MS (MS/MS) experiments are then used to fragment the molecule. The resulting fragmentation patterns provide crucial information about the connectivity of the different structural subunits within the molecule. encyclopedia.pub
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable technique for the structural elucidation of organic molecules. chemrxiv.org For a complex peptide alkaloid like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required. researchgate.netacs.org
1D NMR: ¹H NMR spectra reveal the number and types of protons and their electronic environment, while ¹³C NMR spectra provide information about the carbon skeleton. acs.org
2D NMR: These experiments reveal correlations between different nuclei, which are essential for assembling the molecular structure.
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within a spin system, helping to piece together amino acid residues.
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, useful for identifying complete amino acid spin systems. chemrxiv.org
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different structural fragments (like amino acid residues) together.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is vital for determining the relative stereochemistry of the molecule. researchgate.net
The complete structural assignment of this compound, including its complex stereochemistry, was achieved through the comprehensive analysis of these extensive NMR datasets. mdpi.comresearchgate.net
Table 2: Role of NMR Experiments in the Structural Elucidation of this compound
| NMR Experiment | Information Obtained | Application to this compound Structure |
|---|---|---|
| ¹H NMR | Provides chemical shifts and coupling constants of protons. | Identifies proton environments, such as amide, aromatic, and aliphatic regions. chemrxiv.org |
| ¹³C NMR | Provides chemical shifts of carbon atoms. acs.org | Defines the carbon backbone of the peptide and alkaloid portions. |
| COSY/TOCSY | Identifies J-coupled protons within individual spin systems. chemrxiv.org | Establishes the structure of the individual amino acid residues. |
| HSQC/HMBC | Shows one-bond (HSQC) and multiple-bond (HMBC) C-H correlations. | Connects the amino acid residues and other structural units to form the complete covalent structure. |
| NOESY | Detects through-space proximity of protons. researchgate.net | Determines the 3D conformation and relative configuration of stereocenters. |
Emerging Analytical Tools for Complex Natural Product Characterization
The field of natural product chemistry is continually advancing, with new analytical tools emerging that promise to enhance the characterization of complex molecules like this compound. researchgate.netnih.gov
Advanced Mass Spectrometry Techniques:
Ion Mobility-Mass Spectrometry (IM-MS): This technique adds another dimension of separation after chromatography and before mass analysis. encyclopedia.pub It separates ions based on their size, shape, and charge, which can help to distinguish between isomers that are difficult to separate by chromatography alone. encyclopedia.pub
Data-Independent Acquisition (DIA)-MS: In contrast to traditional data-dependent acquisition (DDA), DIA-MS fragments all ions within a selected mass range, providing a more comprehensive dataset of all precursor and fragment ions. biorxiv.org This can lead to the identification of more compounds in a complex mixture and improve quantitative accuracy. biorxiv.org
Mass Spectrometry Imaging (MSI): Techniques like MSI can be used to visualize the spatial distribution of metabolites directly in the tissue of the source organism, such as the marine sponge. encyclopedia.pub This can provide valuable insights into the biosynthesis and ecological role of the natural product.
Novel Spectroscopic and Other Techniques:
Cryogenic-Probe and High-Field NMR: Advances in NMR technology, including the use of cryogenic probes and ultra-high field magnets, significantly increase sensitivity and resolution. This allows for the analysis of smaller sample quantities and the elucidation of even more complex structures.
Collinear Resonant Ionization Spectroscopy (CRIS): This is a high-sensitivity and high-resolution technique that combines laser resonance ionization with collinear beam spectroscopy. aps.org While often used in nuclear physics, its principles could be adapted for highly sensitive analysis of specific molecules. aps.org
Microfluidics and Single-Cell Analysis: Emerging techniques like single-cell Raman spectroscopy and microfluidics are revolutionizing the study of biological systems at the micro-level. researchgate.net These tools could potentially be used to study the production of natural products within individual cells of the source organism or its symbionts. researchgate.net
These emerging methodologies, in combination with established techniques, will continue to facilitate the discovery and characterization of novel and structurally complex marine natural products. mdpi.com
Challenges and Future Directions in Anchinopeptolide D Research
Unraveling Unidentified Biosynthetic Enzymes and Regulatory Pathways
A primary challenge in anchinopeptolide D research lies in the complete elucidation of its biosynthetic pathway. While the core peptide structure suggests the involvement of non-ribosomal peptide synthetases (NRPSs), the specific enzymes responsible for its assembly, cyclization, and unique modifications remain largely uncharacterized. The biosynthetic pathways of primary metabolites are highly conserved and intricately regulated by various mechanisms. frontiersin.org Identifying and characterizing these enzymes are crucial for several reasons.
Firstly, understanding the enzymatic machinery will enable the heterologous expression of the biosynthetic gene cluster in a more amenable host organism. This would provide a sustainable and scalable source of this compound, overcoming the supply limitations associated with its isolation from the marine sponge Phorbas tenacior. researchgate.net Secondly, knowledge of the biosynthetic enzymes would facilitate pathway engineering to generate novel analogues with improved pharmacological properties. Synthetic biology aims to construct both natural and non-natural pathways to produce valuable compounds. nih.gov
Future research should focus on:
Genome Mining and Gene Cluster Identification: Sequencing the genome of the source organism or its associated symbionts to identify the complete this compound biosynthetic gene cluster.
Enzyme Characterization: In vitro reconstitution and functional analysis of the identified enzymes to determine their specific roles in the biosynthetic cascade.
Regulatory Network Analysis: Investigating the regulatory elements that control the expression of the biosynthetic genes to optimize the production of this compound. embopress.org Metabolic pathways are subject to complex regulatory controls, and research in this area is crucial for enhancing production. frontiersin.orgmdpi.com
Development of Innovative Synthetic Methodologies for Structural Complexity
The complex cyclic structure of this compound, which includes a pyrrolidinone core, presents a significant hurdle for total synthesis. researchgate.net While some progress has been made, the development of more efficient and stereoselective synthetic routes is essential for producing sufficient quantities for extensive biological evaluation and for the synthesis of diverse analogues.
Future efforts in this area should be directed towards:
Novel Cyclization Strategies: Exploring new macrocyclization methods to improve the efficiency of the ring-closing step, which is often a bottleneck in the synthesis of cyclic peptides.
Stereoselective Synthesis of Non-proteinogenic Amino Acids: Developing robust methods for the asymmetric synthesis of the unusual amino acid residues present in the this compound structure.
Green Chemistry Approaches: Integrating principles of green chemistry to develop more sustainable and environmentally friendly synthetic processes. ijnc.ir
Deeper Elucidation of Multifaceted Biological Activities and Polypharmacology
This compound has demonstrated a range of biological activities, but a comprehensive understanding of its molecular targets and mechanisms of action is still lacking. The concept of polypharmacology, where a single molecule interacts with multiple targets, is increasingly recognized as a valuable attribute for treating complex diseases. ajol.info It is plausible that this compound exerts its effects through multiple pathways.
Future research should aim to:
Target Identification and Validation: Employing chemical proteomics and other advanced techniques to identify the direct binding partners of this compound within the cell.
Mechanism of Action Studies: Utilizing a combination of biochemical, cellular, and in vivo models to dissect the signaling pathways modulated by this compound.
Exploring a Broader Range of Biological Activities: Screening this compound and its analogues against a wider panel of disease models, including different types of cancer, inflammatory disorders, and infectious diseases, to uncover new therapeutic applications. mdpi.comnih.gov
Exploration of Novel Preclinical Research Applications for Modified Analogues
The generation of modified analogues of this compound through both synthetic and biosynthetic approaches opens up new avenues for preclinical research. By systematically altering the structure of the natural product, it is possible to improve its potency, selectivity, and pharmacokinetic properties.
Key future directions include:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with systematic modifications to identify the key structural features responsible for biological activity.
Development of Targeted Drug Conjugates: Attaching this compound analogues to targeting moieties, such as antibodies or small molecules, to enhance their delivery to specific cell types or tissues.
Preclinical Evaluation in Animal Models: Testing the most promising analogues in relevant animal models of disease to assess their efficacy and safety profiles.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanism of Action Studies
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of cellular processes and can offer profound insights into the mechanism of action of bioactive compounds. news-medical.netbiobide.com Integrating these technologies into this compound research will be instrumental in understanding its complex biological effects. mdpi.com
Future research should leverage omics approaches to:
Identify Global Cellular Responses: Using transcriptomics (RNA-seq) and proteomics to identify changes in gene and protein expression patterns in response to this compound treatment. humanspecificresearch.org
Uncover Metabolic Reprogramming: Applying metabolomics to identify alterations in cellular metabolism induced by this compound. researchgate.net
Construct comprehensive models of drug action: Integrating multi-omics data to build a holistic model of how this compound perturbs cellular networks. mdpi.com
Computational Chemistry and Artificial Intelligence in Rational Compound Design
Computational chemistry and artificial intelligence (AI) are powerful tools that can accelerate the drug discovery and development process. mdpi.com These approaches can be used to predict the properties of molecules, design new compounds with desired activities, and optimize synthetic routes. rsc.org
In the context of this compound research, these technologies can be applied to:
Molecular Modeling and Docking: Predicting the binding modes of this compound and its analogues to their molecular targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of this compound analogues with their biological activities.
De Novo Design of Novel Analogues: Using AI and machine learning algorithms to design new this compound-based compounds with enhanced therapeutic potential. riken.jpmdpi.com
Collaborative Research Endeavors in Marine Chemical Biology
The advancement of this compound research will be greatly facilitated by collaborative efforts between researchers from diverse scientific disciplines. Marine chemical biology is an interdisciplinary field that combines chemistry and biology to study and manipulate biological systems using chemical and biochemical tools. ucsd.edu
Fostering collaborations between marine biologists, natural product chemists, synthetic chemists, pharmacologists, and computational scientists will be crucial for:
Accelerating Discovery and Innovation: Sharing expertise and resources to overcome the multifaceted challenges in this compound research. nih.gov
Translating Basic Research into Clinical Applications: Bridging the gap between fundamental discoveries and the development of new therapies. cancer.gov
Building a Comprehensive Understanding of Marine Biodiversity: Contributing to the broader field of marine science by exploring the chemical and biological diversity of the marine environment. uol.degu.se
Q & A
Q. What criteria define a robust structure-activity relationship (SAR) study for this compound analogs?
- Methodological Answer: Systematically vary functional groups (e.g., hydroxyl, methyl) and assess changes in bioactivity. Use principal component analysis (PCA) to correlate structural descriptors with activity. Report synthetic yields, purity, and assay conditions for all analogs .
Tables for Reference
Table 1 : Common Analytical Techniques for this compound Characterization
| Technique | Application | Key Parameters |
|---|---|---|
| NMR Spectroscopy | Structural elucidation | δ (ppm), J (Hz), NOESY correlations |
| HRMS | Molecular formula confirmation | m/z (accuracy ≤ 5 ppm) |
| X-ray Crystallography | Absolute configuration | R-factor, resolution (Å) |
Table 2 : Minimum Data Reporting Standards for Bioactivity Studies
| Parameter | Requirement |
|---|---|
| Dose range | 3-fold above/below IC50 |
| Replicates | n ≥ 3 per concentration |
| Statistical test | ANOVA with Tukey’s post-hoc |
| Negative control | Vehicle (e.g., 0.1% DMSO) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
